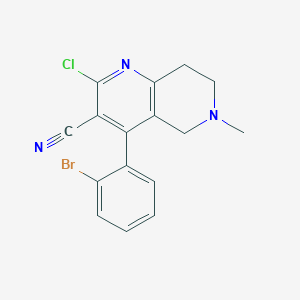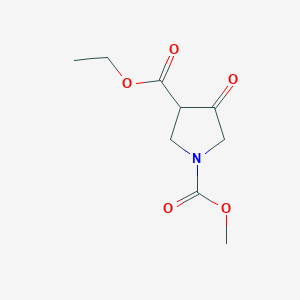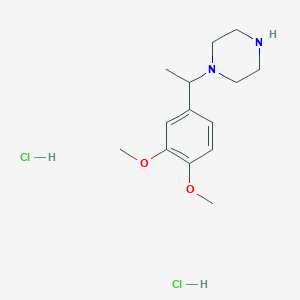
1-(3-Methyloxetan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyloxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C7H14O2. It is a colorless liquid that is used primarily in scientific research and industrial applications. The compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a hydroxyl group attached to a propyl chain.
Métodos De Preparación
The synthesis of 1-(3-Methyloxetan-3-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methyloxetane with propanal in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-(3-Methyloxetan-3-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and alkyl halides.
Aplicaciones Científicas De Investigación
1-(3-Methyloxetan-3-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and novel treatments for various diseases, often involves this compound.
Industry: It is employed in the production of polymers, resins, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(3-Methyloxetan-3-yl)propan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
1-(3-Methyloxetan-3-yl)propan-1-ol can be compared with other similar compounds, such as:
Propan-1-ol: A primary alcohol with a simpler structure, lacking the oxetane ring.
2-Methylpropan-1-ol:
3-Methylbutan-1-ol: A primary alcohol with a longer carbon chain and a methyl group at the third position.
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
1-(3-methyloxetan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-3-6(8)7(2)4-9-5-7/h6,8H,3-5H2,1-2H3 |
Clave InChI |
ODAQOIGBGRVGJV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1(COC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
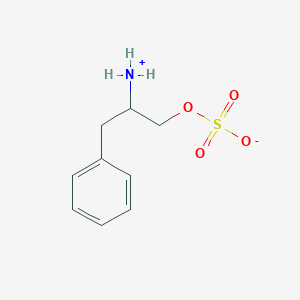

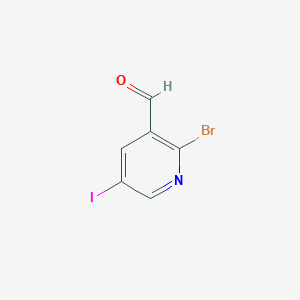
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)


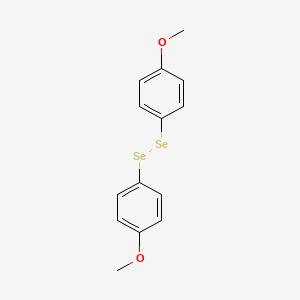
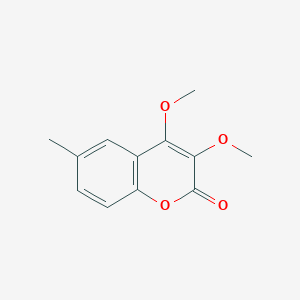
![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
